4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable reagent to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antiviral effects .
Comparison with Similar Compounds
- 4-Amino-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide .
- 5-(4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione .
Comparison: 4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-amino-N-benzyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c18-15-14(16(21)19-11-12-7-3-1-4-8-12)23-17(22)20(15)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZPPUOOMVSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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